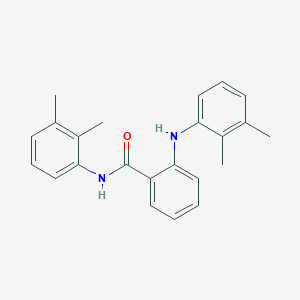

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two 2,3-dimethylphenyl groups attached to an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide typically involves the reaction of 2,3-dimethylaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-Dimethylphenyl)-2-((2,4-dimethylphenyl)amino)benzamide

- N-(2,3-Dimethylphenyl)-2-((3,4-dimethylphenyl)amino)benzamide

- N-(2,3-Dimethylphenyl)-2-((2,5-dimethylphenyl)amino)benzamide

Uniqueness

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Biological Activity

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide, commonly known as mefenamic acid, is a compound classified under non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used for pain relief and has been studied for its various biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound.

- Molecular Formula : C₁₅H₁₅N₁O₂

- Molecular Weight : 241.29 g/mol

- CAS Number : 61-68-7

- IUPAC Name : 2-[(2,3-dimethylphenyl)amino]benzoic acid

Mefenamic acid exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, mefenamic acid reduces the levels of these inflammatory mediators, thus providing analgesic and anti-inflammatory effects.

Analgesic and Anti-inflammatory Effects

Mefenamic acid is widely recognized for its analgesic properties. It is effective in treating mild to moderate pain, including:

- Headaches

- Dental pain

- Osteoarthritis

- Rheumatoid arthritis

Clinical studies have demonstrated that mefenamic acid can significantly reduce pain levels in patients suffering from these conditions. Its efficacy in managing menstrual pain (dysmenorrhea) has also been highlighted in various research studies.

Antipyretic Activity

In addition to its analgesic properties, mefenamic acid has antipyretic effects, which help in lowering fever by acting on the hypothalamus to regulate body temperature.

Case Studies and Clinical Trials

- Pain Management in Osteoarthritis : A clinical trial involving patients with osteoarthritis showed that those treated with mefenamic acid reported a significant reduction in pain scores compared to a placebo group. The study emphasized the compound's role as an effective analgesic in chronic pain management.

- Dysmenorrhea Treatment : Another study focused on women with primary dysmenorrhea found that mefenamic acid provided considerable relief from menstrual cramps, showcasing its specific application in gynecological health.

Structure-Activity Relationship (SAR)

Research into the SAR of mefenamic acid has revealed that modifications to the benzamide structure can enhance its potency and selectivity for COX enzymes. For instance:

- Substituting different groups on the aromatic rings can lead to variations in anti-inflammatory activity.

Comparative Analysis of Biological Activity

| Compound | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |

|---|---|---|---|

| Mefenamic Acid | High | Moderate | Moderate |

| Ibuprofen | High | High | High |

| Naproxen | High | High | Moderate |

Properties

IUPAC Name |

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPGFFOBMDKQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21122-68-9 |

Source

|

| Record name | N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021122689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-DIMETHYLPHENYL)-2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A84PG9047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.